Cyanogen bromide

Description

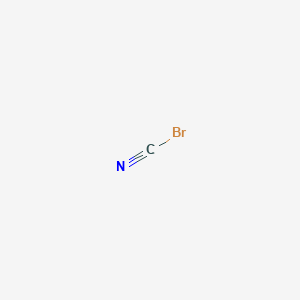

Structure

3D Structure

Properties

IUPAC Name |

carbononitridic bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBrN/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDGTVJJHBUTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBrN, BrCN | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyanogen bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyanogen_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021550 | |

| Record name | Cyanogen bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999) | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals | |

CAS No. |

506-68-3 | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanogen bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanogen bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANOGEN BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanogen bromide ((CN)Br) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanogen bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanogen bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOGEN BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS382OHJ8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

126 °F (EPA, 1998), 52 °C | |

| Record name | CYANOGEN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/488 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOGEN BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANOGEN BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Core Mechanism of Cyanogen Bromide Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical mechanism and practical application of cyanogen bromide (CNBr) cleavage, a cornerstone technique in protein chemistry for specifically cleaving peptide bonds at the C-terminus of methionine residues.[1][2][3] This method is instrumental in protein sequencing, peptide mapping, and the generation of protein fragments for further analysis or ligation.

The Chemical Mechanism of Action

The specificity of this compound for methionine residues is a result of a multi-step chemical reaction initiated by the unique nucleophilic character of the sulfur atom in the methionine side chain. The entire process is typically conducted in an acidic environment, such as 70% formic acid or 0.1 M HCl, which facilitates the reaction and maintains the protein in a denatured state.[1][4]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the sulfur atom of the methionine residue on the electrophilic carbon atom of this compound. This displaces the bromide ion and forms a cyanosulfonium salt intermediate.[1]

-

Intramolecular Cyclization: The adjacent peptide carbonyl oxygen then acts as a nucleophile, attacking the methyl group of the side chain. This results in the formation of a five-membered iminolactone ring intermediate and the release of methyl thiocyanate.[1][5]

-

Hydrolysis and Peptide Bond Cleavage: Under acidic aqueous conditions, the iminolactone intermediate is unstable and undergoes hydrolysis. This hydrolysis leads to the cleavage of the peptide bond C-terminal to the original methionine residue.

-

Product Formation: The cleavage results in two peptide fragments. The N-terminal fragment ends with a C-terminal homoserine lactone (the cyclized form of the original methionine residue), while the C-terminal fragment begins with a new free amino group.

This highly specific mechanism is why CNBr is a valuable tool for generating a predictable set of peptide fragments from a complex protein.[6]

Quantitative Data on Cleavage Efficiency

The efficiency of CNBr cleavage is generally high, often exceeding 90%.[7] However, several factors can influence the reaction yield, leading to incomplete cleavage or side reactions.

| Factor | Effect on Cleavage Efficiency | Reference |

| Adjacent Residue | Cleavage is less efficient if the methionine is followed by a serine (Met-Ser) or threonine (Met-Thr) residue due to side reactions. | [1][7] |

| Methionine Oxidation | Oxidation of the methionine sulfur to methionine sulfoxide prevents the initial nucleophilic attack by CNBr, thus inhibiting cleavage. | [8] |

| Solvent | 70-80% formic acid is standard. For hydrophobic proteins, 6M guanidine-HCl in 0.1M HCl can improve solubility and cleavage. 70% trifluoroacetic acid (TFA) may decrease yields for some proteins. | [9][10] |

| Protecting Groups | The nature of the N-terminal protecting group on a peptide can influence cleavage yields. For example, acetylmethionyl peptides show high cleavage (92-98%), while t-Boc-methionyl derivatives can have lower yields in concentrated formic acid (30-33%). | [11] |

| Reaction Time | Typically, reactions are run for 16-24 hours at room temperature. Shorter times may lead to incomplete cleavage. | [10] |

| Reagent Concentration | A molar excess of CNBr relative to methionine residues is required. A 6-10 fold molar ratio is generally sufficient. | [12] |

Experimental Protocol for CNBr Cleavage

This protocol provides a generalized procedure for the CNBr cleavage of a protein sample. Caution: this compound is highly toxic and volatile. All steps involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

-

Protein sample (lyophilized or in solution)

-

This compound (CNBr)

-

Formic acid (70% v/v in water) or other suitable solvent (e.g., 6M Guanidine-HCl, 0.1M HCl)

-

Nitrogen gas source

-

Reaction vial (e.g., 1.5 mL microcentrifuge tube)

-

Rotary evaporator or vacuum centrifuge

-

HPLC-grade water and acetonitrile for analysis

Procedure

-

Sample Preparation:

-

Dissolve the lyophilized protein in the chosen reaction solvent (e.g., 70% formic acid) to a final concentration of 1-10 mg/mL.[4] If the protein is already in a buffer, it may be possible to proceed directly, though desalting is traditionally performed.[13] For proteins with disulfide bonds, prior reduction and alkylation may be necessary.

-

-

CNBr Addition:

-

Calculate the molar amount of methionine residues in your protein sample.

-

Weigh out CNBr corresponding to a 10- to 100-fold molar excess over the total methionine content.

-

Add the solid CNBr directly to the protein solution.

-

-

Reaction Incubation:

-

Blanket the headspace of the reaction vial with nitrogen gas to prevent oxidation.

-

Seal the vial tightly. To prevent light-catalyzed side reactions, wrap the vial in aluminum foil.

-

Incubate the reaction mixture for 16-24 hours at room temperature with gentle stirring or agitation.[10]

-

-

Reaction Quenching and Sample Recovery:

-

After incubation, quench the reaction by diluting the mixture 5- to 10-fold with deionized water.

-

Freeze the sample immediately in liquid nitrogen and lyophilize to remove the solvent and excess CNBr. Alternatively, a rotary evaporator or vacuum centrifuge can be used. Repeat the dilution and lyophilization step 2-3 times to ensure complete removal of reagents.

-

-

Analysis of Cleavage Products:

-

Resuspend the dried peptide fragments in an appropriate buffer for downstream analysis.

-

Analyze the cleavage products using methods such as SDS-PAGE, reverse-phase HPLC, or mass spectrometry to confirm the extent of cleavage and identify the resulting fragments.

-

Experimental and Analytical Workflow

The successful application of CNBr cleavage is part of a larger workflow for protein characterization.

Conclusion

This compound cleavage remains a robust and highly specific method for fragmenting proteins for analytical purposes. A thorough understanding of its chemical mechanism, the factors influencing its efficiency, and a carefully executed experimental protocol are critical for achieving reliable and reproducible results. By leveraging this powerful technique, researchers can continue to unravel the complexities of protein structure and function.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. lclane.net [lclane.net]

- 5. Mechanism of this compound reaction with methionine in peptides and proteins. I. Formation of imidate and methyl thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Sequencing: Partial Hydrolysis with this compound Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Are Methionine Sulfoxide-Containing Proteins Related to Seed Longevity? A Case Study of Arabidopsis thaliana Dry Mature Seeds Using this compound Attack and Two-Dimensional-Diagonal Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. This compound treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]

- 13. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Cyanogen Bromide-Mediated Protein Cleavage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cyanogen bromide (CNBr) reaction with methionine residues, a cornerstone technique in protein chemistry and proteomics. This document details the underlying chemical mechanism, provides robust experimental protocols, and presents quantitative data to enable researchers to optimize cleavage strategies for applications ranging from peptide mapping to the production of therapeutic protein fragments.

Core Principles of the this compound Reaction

This compound selectively cleaves the peptide bond at the C-terminus of methionine residues.[1][2] The high specificity of this reaction, with reported yields often exceeding 90%, makes it an invaluable tool for generating a limited and predictable set of large peptide fragments from a complex protein.[2][3] This is particularly useful as methionine is one of the less abundant amino acids in proteins.[2]

Chemical Mechanism

The cleavage reaction proceeds through a multi-step process initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of this compound. This initial S-cyanylation reaction forms a cyanosulfonium salt intermediate. Subsequent intramolecular cyclization, driven by the neighboring peptide carbonyl oxygen, leads to the formation of a five-membered iminolactone ring. This intermediate is then hydrolyzed, resulting in the cleavage of the peptide bond and the conversion of the C-terminal methionine to a mixture of homoserine and homoserine lactone.

Quantitative Analysis of Cleavage Efficiency

The efficiency of CNBr cleavage can be influenced by several factors, including the solvent system, temperature, and the amino acid sequence adjacent to the methionine residue. While generally high, cleavage yields can be compromised under certain conditions.

| Condition | Cleavage Yield (%) | Notes | Reference |

| Standard (70% Formic Acid) | >90 | Generally high efficiency for most Met-Xaa bonds. | [2][3] |

| Acetyl-Met-Gly in 70% Formic Acid | 92 | High yield under standard acidic conditions. | [4] |

| Acetyl-Met-Gly in 97-100% Formic Acid | 98 | Increased formic acid concentration can enhance yield. | [4] |

| Boc-Met derivatives in 97-100% Formic Acid | 30-33 | Steric hindrance from the Boc protecting group can significantly reduce cleavage efficiency. | [4] |

| Met-Ser/Thr bonds in 70% Formic Acid | Reduced | The hydroxyl groups of Ser/Thr can participate in side reactions, lowering the desired cleavage yield. | [5] |

| Met-Ser/Thr bonds with increased water concentration | >2-fold increase | Reducing the formic acid concentration or using an acidic aqueous medium can significantly improve cleavage at these problematic sites. | [3] |

| Membrane proteins in 8M Urea/1N HCl/40% Acetonitrile | >60 | Optimized conditions for solubilizing and cleaving hydrophobic membrane proteins. |

Table 1: Quantitative Cleavage Yields of Methionine Residues under Various Conditions

Experimental Protocols

This section provides detailed methodologies for performing CNBr-mediated protein cleavage in both solution and for membrane proteins.

Standard Protocol for Soluble Proteins

This protocol is adapted for general use with soluble proteins.

-

Protein Preparation: Dissolve the purified protein (3-10 mg) in a minimal volume of 80% aqueous formic acid (typically 1.0–2.0 mL).[6]

-

CNBr Addition: In a chemical fume hood, add a 50- to 100-fold molar excess of solid this compound to the protein solution.

-

Reaction Incubation: Stir the reaction mixture for 16-24 hours at room temperature in the dark.[6] It is recommended to blanket the reaction with an inert gas like nitrogen.

-

Quenching and Removal of Reagents: Dilute the reaction mixture with 5-10 volumes of deionized water and lyophilize to remove the formic acid and excess CNBr. Repeat the lyophilization from water twice more to ensure complete removal.

-

Post-Cleavage Handling: The resulting peptide fragments can be redissolved in a suitable buffer (e.g., 6 M guanidine hydrochloride) for subsequent analysis.[6]

Protocol for Membrane Proteins

This protocol is optimized for the cleavage of hydrophobic membrane proteins.

-

Protein Solubilization and Reduction: Denature the membrane protein completely in 6 M guanidine hydrochloride or 8 M urea. Reduce disulfide bonds by adding DTT or TCEP.

-

Alkylation: Alkylate free sulfhydryl groups to prevent disulfide bond reformation.

-

Solvent Exchange: Dilute the protein solution to a final concentration of 70% formic acid.[7]

-

CNBr Cleavage: Add solid CNBr powder to a 3- to 5-fold molar excess relative to the number of methionine residues.[7]

-

Incubation: Incubate the reaction in the dark for 4-24 hours at room temperature.

-

Sample Cleanup: Purify and concentrate the resulting peptides using solid-phase extraction (e.g., C18 cartridges).

Side Reactions and Considerations

While highly specific, the CNBr reaction is not without potential side reactions that can affect cleavage efficiency and introduce heterogeneity into the final peptide mixture.

-

Met-Ser and Met-Thr Bonds: As noted in Table 1, the presence of a serine or threonine residue immediately C-terminal to methionine can lead to reduced cleavage yields.[5] This is due to the competing reaction of the hydroxyl side chain, which can lead to the formation of stable cyclic ethers, thus inhibiting peptide bond hydrolysis. Optimization of the water content in the reaction can help to favor the desired cleavage.[3]

-

Formylation: When using formic acid as the solvent, formylation of serine, threonine, and the C-terminal homoserine residues can occur.[8] This modification can be reversed by treating the cleaved peptides with 0.1 M HCl at 37°C for 16 hours.[6]

-

Oxidation of Methionine: The sulfur atom in methionine is susceptible to oxidation to methionine sulfoxide. This compound does not cleave at methionine sulfoxide residues. Therefore, it is crucial to avoid oxidizing conditions during protein purification and handling.

-

Reaction with Thiol Groups: this compound can react with free thiol groups of cysteine residues, leading to the formation of disulfides and other byproducts.[9] This can be mitigated by reducing and alkylating the protein prior to CNBr treatment. The addition of thiosulfate to the reaction mixture has also been shown to inhibit these undesired side reactions.[9]

Conclusion

The this compound-mediated cleavage of proteins at methionine residues remains a powerful and widely used technique in protein chemistry and drug development. A thorough understanding of the reaction mechanism, careful consideration of the experimental conditions, and awareness of potential side reactions are paramount to achieving high cleavage efficiency and obtaining reliable and reproducible results. The protocols and data presented in this guide provide a solid foundation for researchers to successfully apply this method to a wide range of proteins, including challenging targets such as membrane proteins.

References

- 1. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]

- 3. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]

- 7. How to Extract Membrane Proteins Using CNBr Cleavage Protocols? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basic Properties and Reactivity of Cyanogen Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen bromide (BrCN), a pseudohalogen, is a highly reactive and versatile reagent with significant applications in biochemical and synthetic organic chemistry. This guide provides a comprehensive overview of its fundamental properties, reactivity, and key experimental protocols. Its utility in selectively cleaving peptide bonds at methionine residues, activating polysaccharide resins for affinity chromatography, and synthesizing cyanamides and other heterocyclic compounds makes it an invaluable tool in drug discovery and development, proteomics, and molecular biology. However, its high toxicity necessitates strict adherence to safety protocols. This document serves as a technical resource for professionals utilizing or considering the use of this compound in their research.

Core Properties of this compound

This compound is a colorless to white crystalline solid with a pungent, penetrating odor.[1][2][3] It is a linear, polar molecule with the structure Br-C≡N.[4] The carbon atom is bonded to bromine via a single bond and to nitrogen by a triple bond.[4] Although polar, it does not spontaneously ionize in water.[4] Due to its volatility, it can readily sublime at ambient temperatures.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | CBrN | [3] |

| Molecular Weight | 105.92 g/mol | [2][3] |

| Appearance | Colorless to white crystalline solid | [1][2][3] |

| Odor | Penetrating, pungent | [1][2] |

| Melting Point | 50-53 °C | [2][5] |

| Boiling Point | 61-62 °C | [2][5] |

| Density | 2.015 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 100 mm Hg at 22.6 °C | [5][6] |

| Vapor Density | 3.65 (relative to air) | [2][5] |

| Solubility | Soluble in water, ethanol, diethyl ether, chloroform, and other polar organic solvents. | [2][4][5][7] |

| Stability | Unstable unless dry and pure. Can decompose explosively.[3][5] Decomposes in water and upon heating.[1][8] |

Toxicity and Safety

This compound is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][8][9] It is a potent irritant to the skin, eyes, mucous membranes, and respiratory system.[1][8] Exposure can lead to a range of symptoms, including headache, dizziness, nausea, cyanosis, and pulmonary edema.[3][8] Due to its high toxicity, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including impermeable gloves, splash goggles, and a lab coat.[8][10]

Storage and Handling:

-

Store in a tightly sealed container under dry conditions, preferably under an inert gas like nitrogen or argon, in a refrigerator at 2-8 °C.[4][8][11]

-

Keep away from moisture, acids, and oxidizing agents, as it can react violently or decompose to produce highly toxic hydrogen cyanide and hydrogen bromide gases.[8][12]

-

Avoid samples that have a brownish color, as this indicates the presence of bromine from decomposition, which can catalyze an exothermic trimerization to cyanuric bromide.[4]

Disposal:

-

All this compound waste, including contaminated materials, should be collected in specifically designated, labeled containers and disposed of as hazardous waste according to institutional guidelines.[10][13]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbon atom. The electron density is drawn towards the more electronegative nitrogen and bromine atoms, making the carbon susceptible to nucleophilic attack.[4]

Reactivity with Nucleophiles

This compound reacts with a variety of nucleophiles, including amines, thiols, and hydroxyl groups. These reactions are fundamental to its applications in organic synthesis and biochemistry.

-

Amines: Primary and secondary amines react with this compound to form N-substituted cyanamides.[4][14] Tertiary amines undergo the von Braun reaction , yielding a disubstituted cyanamide and an alkyl bromide.[4][15]

-

Thiols: The sulfur atom in thiols, particularly the thioether in methionine, readily attacks the electrophilic carbon of this compound. This reaction is the basis for the specific cleavage of proteins at methionine residues.[4]

-

Alcohols and Hydroxyl Groups: Alcohols are converted to cyanates by this compound.[4] This reactivity is exploited in the activation of agarose and other polysaccharide matrices, which have abundant hydroxyl groups, for the immobilization of proteins and other ligands.[4]

Key Applications and Experimental Protocols

Protein Cleavage at Methionine Residues

One of the most widespread applications of this compound is the specific cleavage of peptide bonds at the C-terminus of methionine residues.[4] This method is instrumental in protein sequencing and the generation of large peptide fragments for further analysis.[16]

Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of the methionine side chain on the electrophilic carbon of this compound, displacing the bromide ion.[4][17] This forms a cyanosulfonium salt intermediate, which then undergoes an intramolecular cyclization to form a five-membered iminolactone ring. Subsequent hydrolysis of this intermediate cleaves the peptide bond, resulting in a peptidyl homoserine lactone and a new N-terminal peptide fragment.[4]

Caption: Mechanism of peptide bond cleavage at methionine residues by this compound.

Experimental Protocol: Protein Cleavage

This protocol is a general guideline and may require optimization for specific proteins.

-

Protein Preparation: Dissolve the purified protein (e.g., 3-10 mg) in a minimal volume (e.g., 1.0-2.0 mL) of 70-80% aqueous formic acid.[6][7] Some protocols suggest 0.1M HCl as an alternative.[4]

-

CNBr Addition: In a chemical fume hood, add a 50- to 100-fold molar excess of solid this compound to the protein solution.

-

Reaction Incubation: Stopper the reaction vessel, protect it from light (e.g., by wrapping in aluminum foil), and stir or gently agitate the mixture at room temperature (20-25 °C) for 16-24 hours.[7]

-

Reaction Quenching and Removal of Reagents: Dilute the reaction mixture with 5-10 volumes of deionized water and lyophilize (freeze-dry) to remove the formic acid and excess this compound. Repeat the dilution and lyophilization step two to three times to ensure complete removal.

-

Fragment Analysis: Dissolve the lyophilized peptide fragments in an appropriate buffer for subsequent analysis by methods such as SDS-PAGE, HPLC, or mass spectrometry.

Note: If the methionine residue is followed by a serine or threonine, side reactions can occur that may lead to incomplete cleavage.[4] Increasing the water concentration in the reaction mixture can enhance the cleavage yield in such cases.

Activation of Agarose for Affinity Chromatography

This compound is widely used to activate agarose and other polysaccharide-based resins for the covalent immobilization of proteins and other ligands containing primary amino groups.[4] This is a cornerstone technique for preparing affinity chromatography media.

Mechanism: this compound reacts with the hydroxyl groups on the agarose matrix to form reactive cyanate esters and imidocarbonates.[4] These activated groups then readily react with primary amines of the ligand (e.g., a protein) to form stable covalent bonds, primarily isourea linkages.[4]

Caption: Workflow for activating agarose with CNBr and coupling a primary amine-containing ligand.

Experimental Protocol: CNBr Activation of Agarose and Antibody Coupling

This protocol is adapted for coupling antibodies to commercially available CNBr-activated agarose.

-

Resin Swelling and Washing:

-

Weigh the required amount of dry CNBr-activated agarose resin (1 g swells to approximately 4-5 mL).[9]

-

Add cold (4 °C) 1 mM HCl to the dry resin and allow it to swell for at least 30 minutes.[9]

-

Wash the swollen resin with 10-15 bed volumes of cold 1 mM HCl, followed by 5 bed volumes of cold Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[9][11]

-

-

Ligand Preparation:

-

Prepare the ligand (e.g., antibody) in the cold Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the ligand buffer does not contain primary amines (e.g., Tris).

-

-

Coupling Reaction:

-

Blocking Unreacted Sites:

-

After coupling, collect the resin by centrifugation or filtration and save the supernatant to determine coupling efficiency.

-

Wash the resin with Coupling Buffer to remove unbound ligand.

-

Add a blocking buffer (e.g., 1 M ethanolamine or 0.2 M glycine, pH 8.0) to the resin and incubate for at least 2 hours at room temperature to block any remaining active sites.[9]

-

-

Final Washing:

-

Wash the resin with several alternating cycles of a high pH buffer (e.g., Coupling Buffer) and a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0).[11] This removes non-covalently bound ligand.

-

Finally, equilibrate the resin with the desired buffer for affinity chromatography.

-

Synthesis of Cyanamides (von Braun Reaction)

The von Braun reaction utilizes this compound to dealkylate tertiary amines, producing a disubstituted cyanamide and an alkyl bromide.[4][15] This reaction is a valuable tool in organic synthesis, particularly in the structural elucidation of alkaloids and the creation of cyanamide-containing molecules.[2]

Mechanism: The reaction proceeds via two successive nucleophilic substitution (Sɴ2) steps. First, the tertiary amine acts as a nucleophile, attacking the this compound and displacing the bromide ion to form a quaternary cyanoammonium salt. In the second step, the displaced bromide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen, leading to the formation of the N-cyanamide and an alkyl bromide.[15]

Caption: The two-step Sɴ2 mechanism of the von Braun reaction.

Experimental Protocol: Synthesis of N-Methyl-1-naphthylcyanamide

This protocol is adapted from Organic Syntheses. Caution! This reaction must be performed in a well-ventilated chemical fume hood.

-

Reaction Setup: In a 1-L flask equipped with a reflux condenser, combine 171 g (1 mole) of N,N-dimethyl-α-naphthylamine and 125 g (1.2 moles) of this compound.

-

Reflux: Heat the mixture under reflux on a steam bath for 16 hours. Use an efficient condenser to prevent the loss of volatile this compound.

-

Isolation of Product:

-

Cool the reaction mixture and add it to 2.5 L of dry ether.

-

Filter the insoluble quaternary salt by-product.

-

Extract the ether filtrate with four 800-mL portions of approximately 15% hydrochloric acid to remove any unreacted amine.

-

Wash the ether solution with five 500-mL portions of water.

-

-

Purification:

-

Dry the ether solution with an appropriate drying agent (e.g., anhydrous calcium sulfate).

-

Remove the ether by distillation at atmospheric pressure.

-

Fractionally distill the residue under reduced pressure to obtain the pure N-methyl-1-naphthylcyanamide.

-

Conclusion

This compound is a powerful and versatile reagent with critical applications in life sciences and organic chemistry. Its ability to effect specific chemical transformations, such as the cleavage of proteins at methionine residues and the activation of matrices for chromatography, underscores its importance in modern research and development. However, its significant toxicity demands that all handling and experimental procedures are conducted with the utmost attention to safety. This guide provides the foundational knowledge and detailed protocols necessary for the safe and effective use of this compound by skilled professionals.

References

- 1. scribd.com [scribd.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Page loading... [wap.guidechem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Improved method for the this compound activation of agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]

- 8. echemi.com [echemi.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Synthesis of Cyanamides from this compound under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 11. prep-hplc.com [prep-hplc.com]

- 12. lclane.net [lclane.net]

- 13. A simplified method for this compound activation of agarose for affinity chromatography. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. von Braun reaction - Wikipedia [en.wikipedia.org]

- 16. Coupling Antibody to this compound-Activated Sepharose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Guide to Cyanogen Bromide in Protein Chemistry: From Discovery to Modern Application

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of cyanogen bromide (CNBr), a reagent that revolutionized protein chemistry. We will explore its discovery, the underlying chemical mechanism of peptide bond cleavage, its historical impact on protein sequencing, and its continued relevance in modern biochemical applications. This document provides detailed experimental protocols, quantitative data on reaction efficiencies, and visual diagrams to illustrate key processes, serving as an in-depth resource for professionals in the life sciences.

The Landmark Discovery

The field of protein chemistry was significantly advanced in the early 1960s by the work of Erhard Gross and Bernhard Witkop. They introduced this compound (CNBr) as a reagent for the specific chemical cleavage of peptide bonds.[1] Their method, first published in the Journal of the American Chemical Society and later detailed in Methods in Enzymology, provided a crucial tool for protein fragmentation.[1][2] This specificity—cleaving exclusively at the C-terminus of methionine residues—allowed scientists, for the first time, to break down large, complex proteins into smaller, more manageable peptide fragments.[3][4][5][6] This innovation was a cornerstone for the development of protein sequencing techniques that would later unveil the primary structures of many important proteins, including antibodies.[7]

The Chemical Principle: Cleavage at Methionine

This compound is an inorganic compound with the formula BrCN.[3] Its utility in protein chemistry stems from its highly specific reaction with the sulfur atom in the side chain of methionine residues. The reaction proceeds through a multi-step mechanism, ultimately resulting in the cleavage of the adjacent peptide bond on the C-terminal side.

The process begins with the nucleophilic attack of the methionine sulfur on the electrophilic carbon of this compound. This forms a cyanosulfonium bromide intermediate. The subsequent intramolecular cyclization, driven by the neighboring peptide carbonyl oxygen, leads to the formation of an iminolactone. This intermediate is then hydrolyzed by water, which cleaves the peptide bond. The process releases a new N-terminal peptide and a C-terminal peptide ending with a homoserine lactone, a derivative of the original methionine residue.

Experimental Protocols & Methodologies

The standard protocol for CNBr cleavage has been refined over decades but generally involves dissolving the target protein in an acidic solution to facilitate the reaction and maintain a denatured state.

A. Standard Cleavage Protocol This protocol is adapted from common methodologies cited in protein chemistry literature.[1][8][9]

-

Protein Preparation: Dissolve the purified protein (typically 3-10 mg) in a minimal volume (1-2 mL) of 70% formic acid or 80% aqueous formic acid.[8][9] An alternative solvent is 0.1M HCl.[3]

-

Reagent Addition: Add a 50- to 100-fold molar excess of solid this compound to the protein solution. Caution: CNBr is highly toxic and volatile and must be handled in a chemical fume hood with appropriate personal protective equipment.

-

Incubation: Seal the reaction vessel, protect it from light (e.g., by wrapping in aluminum foil), and stir or agitate the mixture for 16-24 hours at room temperature (20-25°C).[8][9]

-

Reaction Termination: After incubation, terminate the reaction by diluting the mixture with 5-10 volumes of deionized water.

-

Removal of Reagents: Lyophilize (freeze-dry) the sample to remove the formic acid and excess CNBr. This step may need to be repeated to ensure complete removal.

-

Fragment Analysis: Resuspend the resulting peptide fragments in a suitable buffer (e.g., 6 M guanidine hydrochloride) for subsequent analysis by techniques such as SDS-PAGE, HPLC, or mass spectrometry.[8][9]

B. In-Gel Cleavage Protocol For proteins already separated by electrophoresis, CNBr cleavage can be performed directly within the polyacrylamide gel matrix.[10]

-

Gel Preparation: After electrophoresis, excise the protein band of interest from the gel.

-

Washing: Wash the gel slice extensively with deionized water and then with a suitable buffer to remove SDS.

-

Incubation: Immerse the gel slice in a CNBr solution (e.g., CNBr dissolved in 70% formic acid).

-

Extraction: After incubation, remove the CNBr solution and extract the peptide fragments from the gel using a solvent mixture, often containing acetonitrile and formic acid.[10]

-

Analysis: The extracted peptides can then be analyzed directly, commonly by mass spectrometry.[10]

Impact on Protein Sequencing: A Historical Workflow

Before the widespread adoption of automated Edman degradation and modern mass spectrometry, CNBr cleavage was a pivotal step in determining the primary sequence of a protein. The strategy involved breaking the protein into smaller peptides, sequencing each one, and then deducing their original order.

This approach was instrumental in landmark achievements, such as the sequencing of antibodies by Gerald Edelman and his colleagues, which led to a Nobel Prize in 1972.[7] By fragmenting antibody subunits with CNBr, they were able to sequence the pieces and assemble the first complete antibody structure, revealing the concept of variable and constant regions.[7]

Quantitative Data & Reaction Considerations

The efficiency of CNBr cleavage is generally high but can be influenced by several factors. The following tables summarize key quantitative aspects of the reaction.

Table 1: Cleavage Efficiency & Influencing Factors

| Condition | Typical Cleavage Yield | Notes |

| Met-X (where X is not Ser or Thr) | > 90% | The reaction is highly efficient under standard conditions.[5][11] |

| Met-Ser or Met-Thr | 30-70% | Reduced efficiency due to a side reaction where the adjacent hydroxyl group interferes with hydrolysis of the iminolactone.[3][11][12] |

| Increased Water Concentration | Yield can double | Increasing water content (e.g., by reducing formic acid concentration) enhances hydrolysis and improves yields for Met-Ser/Thr bonds.[11] |

| Elevated Temperature (e.g., 44°C) | Variable, often leads to side reactions | Can increase cleavage rate but may also promote undesirable side reactions, such as fragmentation at tryptophan residues.[8] |

Table 2: Common Side Reactions and Mitigation

| Side Reaction | Description | Mitigation Strategy |

| Formylation | The formic acid solvent can add a formyl group to serine and threonine hydroxyl groups. | Reversible by treating the cleaved protein with dilute aqueous HCl (e.g., 0.1 M).[8][9] |

| Cysteine Modification | The thiol group of cysteine can be modified, leading to disulfide interchange. | Perform reaction under reducing conditions or add thiosulfate ion prior to cleavage.[13] |

| Incomplete Cleavage | Some methionine sites may be resistant due to protein conformation or solubility issues. | Ensure complete protein denaturation using strong acids (formic acid) or denaturants (guanidine HCl, urea).[8][12] |

| Met-Ser/Thr Inefficiency | The hydroxyl group of Ser/Thr can react with the imine intermediate, forming a stable homoserine without cleaving the peptide bond.[3] | Increase water concentration in the reaction mixture to favor hydrolysis over the side reaction.[11] |

Modern Applications

While no longer the primary tool for de novo sequencing, CNBr remains a valuable reagent in the modern protein science toolkit.

-

Proteomics and Mass Spectrometry: CNBr is used to generate large peptide fragments from proteins, which are then analyzed by mass spectrometry to confirm protein identity or map post-translational modifications.[14]

-

Expressed Protein Ligation (EPL): The reaction is used to generate protein fragments with an N-terminal cysteine, which are essential intermediates for semi-synthesis of proteins and glycoproteins using native chemical ligation.[15]

-

Protein Immobilization: CNBr is widely used to activate agarose supports for affinity chromatography.[3] It reacts with hydroxyl groups on the agarose to form cyanate esters, which can then covalently couple to primary amines on a protein, immobilizing it to the matrix.[3]

-

Fusion Protein Cleavage: In recombinant protein expression, a methionine residue can be engineered at the junction between a protein of interest and a purification tag (like a His-tag). After purification, CNBr is used to cleave off the tag.[16][17]

Conclusion

The introduction of this compound by Gross and Witkop was a transformative event in protein chemistry. It provided a robust and specific method for protein fragmentation that unlocked the ability to sequence large polypeptides, fundamentally shaping our understanding of protein structure and function. Despite the development of more advanced technologies, CNBr's simplicity, specificity, and affordability ensure its continued use in laboratories worldwide for applications ranging from protein characterization to the synthesis of novel biotherapeutics. This guide serves as a testament to its enduring legacy and a practical resource for its application.

References

- 1. lclane.net [lclane.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Peptide Sequencing: Partial Hydrolysis with this compound Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]

- 6. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Gerald Edelman - Wikipedia [en.wikipedia.org]

- 8. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Internal amino acid sequencing of proteins by in situ this compound cleavage in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]

- 14. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound cleavage generates fragments suitable for expressed protein and glycoprotein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

Cyanogen bromide safety precautions and handling for lab personnel

An In-Depth Technical Guide to Cyanogen Bromide Safety for Laboratory Personnel

Introduction

This compound (CNBr) is a highly toxic and corrosive chemical compound used as a reagent in various biochemical and drug development applications.[1] Its primary uses in the laboratory include the selective cleavage of peptide bonds at methionine residues for protein sequencing and the immobilization of proteins onto agarose matrices for affinity chromatography.[2][3] Despite its utility, this compound presents significant hazards, including high acute toxicity through all routes of exposure and violent reactivity with water and acids.[2][4][5][6]

This guide provides comprehensive safety precautions and handling procedures for laboratory personnel. Adherence to these guidelines is critical to mitigate the risks associated with this hazardous substance. The information is intended for researchers, scientists, and professionals who handle this compound in a laboratory setting.

Hazard Identification and Toxicology

This compound is classified as a highly hazardous substance due to its severe toxicity and reactivity.[3] Exposure can be fatal, and effects are often similar to those of cyanide poisoning.[7][8]

2.1 Summary of Health Hazards

-

Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[4][5][6][9] Exposure to high concentrations can cause immediate collapse, respiratory failure, and death.[3][10]

-

Corrosivity: Causes severe chemical burns to the skin, eyes, and gastrointestinal tract.[3][4][9] Vapors and mists are extremely irritating to the eyes and respiratory system.[2][11]

-

Systemic Effects: The substance targets the central nervous system, cardiovascular system, thyroid, and blood.[6][8][11] Symptoms of exposure can include headache, dizziness, confusion, nausea, vomiting, anxiety, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[2][3]

-

Pulmonary Edema: Inhalation may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency whose symptoms can be delayed for several hours.[2][10][12]

2.2 Reactivity Profile The greatest potential hazard when working with this compound is the formation of hydrogen cyanide (HCN) gas.[8][11]

-

Reaction with Water and Acids: this compound reacts with moisture, water, and acids to release highly toxic and flammable gases, including hydrogen cyanide and hydrogen bromide.[2][4][7][13] This reaction can be rapid and violent, especially with acids.[2][14]

-

Instability: The compound is unstable unless kept pure and dry.[14] Impure material can decompose rapidly and may explode.[2][14]

-

Polymerization: It can polymerize violently upon prolonged storage at ambient temperatures.[2][4]

Exposure Limits and Physicochemical Properties

All quantitative data regarding exposure limits and physical properties are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Occupational Exposure Limits | ||

| OSHA PEL (Permissible Exposure Limit) | 5 mg/m³ (as Cyanides), 8-hr TWA | [12] |

| ACGIH TLV (Threshold Limit Value) | 0.3 ppm, STEL (Short-Term Exposure Limit) | [10] |

| PAC-1 (Protective Action Criteria) | 24 mg/m³ | [7] |

| PAC-2 (Protective Action Criteria) | 44 mg/m³ | [7] |

| PAC-3 (Protective Action Criteria) | 200 mg/m³ | [7] |

| Physicochemical Properties | ||

| Appearance | Colorless to white crystalline solid with a penetrating odor | [1][2][7] |

| CAS Number | 506-68-3 | [8][12] |

| Molecular Weight | 105.93 g/mol | [7] |

| Melting Point | 50 - 53 °C (122 - 127 °F) | [4][8] |

| Boiling Point | 61 - 62 °C (142 - 144 °F) | [4][8] |

| Vapor Pressure | 92 - 122 mmHg at 20-25°C | [7][12] |

| Water Solubility | Slightly soluble; decomposes gradually | [1][2][7] |

Safe Handling and Storage Procedures

Strict adherence to established safety protocols is mandatory when working with this compound. A comprehensive first aid plan must be established, and a cyanide antidote kit must be available on-site before any work begins.[8][11]

4.1 Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation exposure.[2][11]

-

Ventilation: Local exhaust ventilation should be used at the site of chemical release to minimize exposure.[12]

4.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound.[5]

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[5][15]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Suitable materials include Natural Rubber, Neoprene, Butyl, PVC, or Viton.[8][11][15] Double-gloving is highly recommended.[8][11] Inspect gloves for tears before and during use.[8]

-

Clothing: Wear a lab coat, long pants, and closed-toed shoes to minimize skin exposure.[8][11] Tuck lab coat sleeves into gloves.[8]

-

-

Respiratory Protection: If engineering controls are insufficient, a full-face supplied air respirator should be used.[8][15] All respirator use must comply with a respiratory protection program that meets OSHA 29 CFR 1910.134 standards.[15]

4.3 Storage Requirements

-

Location: Store in a cool, dry, well-ventilated, and securely locked poison cabinet or area away from incompatible substances.[5][8][11]

-

Container: Keep the container tightly closed and protected from moisture.[5][8] Storing the container inside a desiccator is recommended.[8][15]

-

Incompatibilities: Store away from acids, water, moisture, and oxidizing materials.[8][11]

-

Temperature Equilibration: If stored in a cold location (e.g., refrigerator), allow the container to warm to room temperature before opening.[8][11][15] Opening a cold container can cause moisture from the air to condense inside, which will react with the chemical to release hydrogen cyanide gas.[11][15][16]

Emergency Procedures

SPEED IS ESSENTIAL IN ALL CASES OF EXPOSURE. [8] Treat any exposure as a cyanide poisoning.[8][11]

5.1 First Aid Measures

-

Inhalation: Immediately move the victim to fresh air.[8][12] If breathing has stopped, begin rescue breathing (using universal precautions, avoid mouth-to-mouth) and CPR if there is no pulse.[7][12] Administer 100% oxygen if available.[7] Seek immediate medical attention.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[11][12] Wash the affected area thoroughly with soap and water for at least 15-30 minutes.[8][12] Seek immediate medical attention.[8][12]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes in an eye wash station, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[8]

-

Antidote: A cyanide antidote kit containing amyl nitrite, sodium nitrite, and sodium thiosulfate should be readily available.[8][12] Only properly trained personnel should administer the antidote, often under the direction of medical professionals.[8]

5.2 Spill Response

The proper response to a this compound spill depends on its scale. The following workflow outlines the necessary steps.

Key Safety Protocols

6.1 Protocol for Weighing and Preparing a this compound Solution

This protocol must be performed in its entirety within a certified chemical fume hood.

-

Preparation:

-

Ensure a cyanide antidote kit is present and accessible. Confirm co-workers are aware you are working with CNBr.

-

If the CNBr container is refrigerated, remove it and place it in the fume hood. Allow it to equilibrate to room temperature for at least 1 hour before opening to prevent moisture condensation.[16]

-